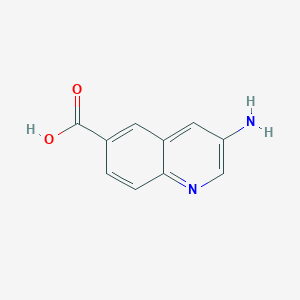

3-Aminoquinoline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJSBHCHSLYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminoquinoline-6-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-Aminoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities. While the precise mechanism of action for this specific molecule is not extensively characterized in publicly available literature, its structural features suggest plausible interactions with well-defined biological targets. This guide synthesizes information from analogous compounds to explore the most probable mechanisms of action, focusing on the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) and Protein Kinase CK2. It serves as a technical framework for researchers to initiate a thorough investigation, providing not just theoretical background but also actionable experimental protocols and workflows for target validation.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents. The addition of a carboxylic acid at the 3-position and an amino group at the 3-position creates a molecule, this compound, with specific electronic and steric properties that dictate its potential biological targets. Its structure suggests it may function as a competitive inhibitor in ATP-binding pockets or other enzyme active sites. This document will proceed by examining two high-probability targets for which related quinoline derivatives have shown significant activity: NAMPT and Protein Kinase CK2.

Potential Mechanism I: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A primary hypothesized mechanism of action is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT).

The Role of NAMPT in Cellular Metabolism and Cancer

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2][3][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism (glycolysis, oxidative phosphorylation), DNA repair via PARPs, and signaling through sirtuins.[5]

Cancer cells exhibit a heightened metabolic rate and increased reliance on NAD+ for their rapid proliferation and survival.[5][6] Many cancers overexpress NAMPT to meet this high demand, making it a compelling target for anticancer therapy.[1][2][6] By inhibiting NAMPT, a compound can deplete the cellular NAD+ pool, leading to metabolic catastrophe, oxidative stress, and ultimately, apoptotic cell death.[5][7] This strategy has been explored in multiple clinical trials with various NAMPT inhibitors.[1][3]

Hypothetical Interaction Model

Known NAMPT inhibitors often feature a pyridine or similar heterocyclic ring that mimics the natural substrate, nicotinamide, binding in the same active site pocket.[8] The quinoline core of this compound could serve this function. The carboxylic acid moiety could form critical hydrogen bonds or ionic interactions with residues in the enzyme's active site, anchoring the molecule and enabling potent inhibition.

Figure 1. Hypothesized inhibition of the NAD+ salvage pathway by targeting NAMPT.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol provides a framework for determining the direct inhibitory activity of this compound against recombinant human NAMPT.

A. Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction. The amount of NMN produced is quantified using a coupled reaction that converts NMN to a fluorescent derivative.

B. Materials:

-

Recombinant Human NAMPT enzyme

-

Nicotinamide (NAM), substrate

-

Phosphoribosyl pyrophosphate (PRPP), substrate

-

ATP

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control Inhibitor: FK866 or OT-82[6]

-

Detection Reagent Mix (fluorescent probe)

-

384-well black assay plates

-

Plate reader with fluorescence capabilities

C. Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 10 mM down to 1 nM. Prepare identical dilutions for the positive control inhibitor (FK866).

-

Assay Plate Setup:

-

Add 1 µL of diluted compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a "No Enzyme" control containing DMSO and all reaction components except the NAMPT enzyme.

-

-

Enzyme Reaction:

-

Prepare a master mix containing NAMPT Assay Buffer, NAM, PRPP, and ATP at their final desired concentrations.

-

Add 20 µL of this master mix to each well.

-

Prepare a second master mix containing the NAMPT enzyme in assay buffer.

-

Add 20 µL of the enzyme mix to all wells except the "No Enzyme" control wells. The final volume is 41 µL.

-

-

Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

-

Detection:

-

Add 10 µL of the Detection Reagent Mix to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 420/480 nm).

D. Data Analysis & Self-Validation:

-

Control Validation: The "No Enzyme" control should have a very low signal, establishing the baseline. The vehicle control (DMSO) represents 100% enzyme activity. The positive control (FK866) should show potent, dose-dependent inhibition.

-

IC50 Calculation: Normalize the data relative to the vehicle (100%) and "No Enzyme" (0%) controls. Plot the percent inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Potential Mechanism II: Inhibition of Protein Kinase CK2

Based on extensive research into structurally related compounds, a second highly plausible mechanism is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II).[9][10][11]

The Role of CK2 in Cell Signaling

CK2 is a constitutively active serine/threonine protein kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, DNA repair, apoptosis, and transcription.[11] It has over 400 known physiological substrates. Overexpression of CK2 is a hallmark of many cancers, where it promotes cell survival and proliferation by phosphorylating and regulating key oncogenic signaling pathways. Consequently, CK2 is considered a significant target in oncology, with inhibitors like Silmitasertib (CX-4945) advancing to clinical trials.[11]

Evidence from 3-Quinoline Carboxylic Acid Derivatives

Studies have explicitly demonstrated that the 3-quinoline carboxylic acid scaffold is a promising starting point for developing potent CK2 inhibitors.[9][10] Research has identified derivatives with IC50 values in the submicromolar range.[10] These compounds are believed to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. The carboxylic acid group is often crucial for forming key interactions with the hinge region of the kinase active site.

| Compound Class | Reported IC50 Range (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 | [10] |

| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | [10] |

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on CK2 activity.

A. Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by CK2. The amount of ADP produced is quantified using a coupled enzyme system that results in a luminescent signal.

B. Materials:

-

Recombinant Human CK2 (catalytic and regulatory subunits)

-

CK2 Peptide Substrate (e.g., RRRADDSDDDDD)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test Compound: this compound, dissolved in DMSO

-

Positive Control Inhibitor: Silmitasertib (CX-4945)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader with luminescence capabilities

C. Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control (Silmitasertib) in DMSO.

-

Assay Plate Setup: Add 1 µL of diluted compound, control, or DMSO (vehicle) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing Kinase Assay Buffer, CK2 peptide substrate, and CK2 enzyme.

-

Add 10 µL of this mix to each well.

-

Prepare a second master mix containing ATP in assay buffer.

-

Initiate the reaction by adding 10 µL of the ATP mix to all wells.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a compatible plate reader.

D. Data Analysis & Self-Validation:

-

Control Validation: Wells with no enzyme should produce a background-level signal. The vehicle control represents 100% kinase activity. Silmitasertib should yield a clear dose-response inhibition curve.

-

IC50 Calculation: Normalize the luminescent signal relative to the vehicle and "no enzyme" controls. Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

A Unified Workflow for Target Validation

For a researcher presented with this compound, a systematic approach is required to elucidate its primary mechanism of action. The following workflow provides a logical progression from broad-based screening to specific target validation.

Figure 2. A systematic workflow for elucidating the mechanism of action.

Conclusion

While the definitive mechanism of action for this compound requires direct experimental validation, its chemical structure strongly suggests potential activity as an inhibitor of critical enzymes in cancer cell biology. The inhibition of NAMPT, leading to NAD+ depletion and metabolic collapse, and the inhibition of the oncogenic protein kinase CK2 represent two highly plausible and testable hypotheses. The experimental protocols and validation workflow provided in this guide offer a robust framework for researchers to systematically investigate these potential mechanisms, thereby elucidating the compound's therapeutic potential and paving the way for further drug development efforts.

References

- 1. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Prospective Biological Activity of 3-Aminoquinoline-6-carboxylic Acid as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating 3-Aminoquinoline-6-carboxylic Acid

In the landscape of modern drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2] This guide delves into the untapped potential of a specific, yet under-explored derivative: This compound . While direct empirical data on this molecule remains sparse, a rigorous analysis of its structural features, particularly its analogy to known pharmacophores, points towards a compelling hypothesis: its potential role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.

This document serves as a technical and strategic guide for researchers poised to investigate this hypothesis. It will not only elucidate the theoretical underpinnings of this proposed activity but also provide actionable, field-proven experimental protocols to systematically validate (or invalidate) this scientific premise. We will proceed from the foundational principles of PARP inhibition to detailed methodologies, offering a comprehensive roadmap for the preclinical evaluation of this compound.

Section 1: The Mechanistic Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are cornerstone proteins in the cellular response to DNA damage.[3][4][5] They act as sentinels, recognizing single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. The catalytic activity of PARP involves the cleavage of nicotinamide adenine dinucleotide (NAD+) into nicotinamide and ADP-ribose, followed by the polymerization of ADP-ribose units onto target proteins, a process known as PARylation.[6][7] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.

PARP inhibitors exploit this mechanism by mimicking the nicotinamide moiety of NAD+, thereby competitively binding to the catalytic domain of the PARP enzyme.[8] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, stalling the DNA repair process. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality.

The structural resemblance of this compound to early benzamide-based PARP inhibitors, such as 3-aminobenzamide, provides a strong rationale for investigating its potential as a PARP inhibitor.[3][4][5] The amino- and carboxyl-substituted quinoline core can be envisioned to occupy the nicotinamide-binding pocket of the PARP enzyme, thereby disrupting its catalytic function.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]

- 6. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminoquinoline-6-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 3-Aminoquinoline-6-carboxylic Acid: Structure, Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in pharmacology, this compound combines the functionalities of an aromatic amine and a carboxylic acid, making it a versatile synthon for creating complex molecular architectures. Its structural motifs are found in molecules targeting a range of biological pathways, most notably in the development of kinase inhibitors and potential immunomodulatory agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a detailed exemplary synthesis protocol, and a discussion of its current and potential applications for researchers and scientists in the field of drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is built upon a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring.

Chemical Structure

The molecule is characterized by an amino group (-NH₂) at position 3 and a carboxylic acid group (-COOH) at position 6 of the quinoline core. This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall pharmacological profile.

-

SMILES: C1=CC2=C(C=C(C=N2)N)C=C1C(=O)O

-

InChI Key: RGFNYRASTCKUCA-UHFFFAOYSA-N[1]

Key Identifiers

Precise identification is critical for procurement, regulatory documentation, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1521939-38-7 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| IUPAC Name | This compound |

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for designing experiments, developing formulations, and interpreting analytical data. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be predicted based on its functional groups and data from analogous structures.

Physicochemical Data

The physicochemical properties influence the compound's behavior in both chemical reactions and biological systems.

| Property | Predicted Value / Range | Rationale & Notes |

| Melting Point | >250 °C (decomposes) | Typical for aromatic amino acids, which exhibit strong intermolecular hydrogen bonding. |

| pKa (Acidic) | ~4-5 | Expected for the carboxylic acid group, influenced by the electron-withdrawing quinoline ring. |

| pKa (Basic) | ~3-4 | Expected for the aromatic amine. The acidity of the ring system reduces basicity compared to aniline. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF. | Zwitterionic character at neutral pH limits water solubility. Soluble in polar aprotic solvents. |

Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. The following profile outlines the expected signals for this compound.

In a solvent like DMSO-d₆, which can exchange with labile protons, the following peaks are anticipated. The spectrum of the parent quinoline-3-carboxylic acid shows protons at 9.40, 9.02, 8.23, 8.16, 7.95, and 7.75 ppm[4]. The introduction of an electron-donating amino group at C3 would cause a significant upfield shift for adjacent protons (H2 and H4).

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Notes |

| Carboxyl (-COOH) | 12.0 - 13.0 | Broad Singlet | Labile proton, chemical shift is concentration-dependent[5]. |

| Quinoline H2, H4 | 8.0 - 8.8 | Doublet / Singlet | Protons on the pyridine ring, deshielded by the ring nitrogen. |

| Quinoline H5, H7, H8 | 7.5 - 8.2 | Multiplet | Protons on the benzene portion of the ring system. |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet | Labile protons, position can vary significantly. |

The carbon spectrum provides a map of the carbon skeleton.

| Carbon(s) | Predicted Shift (δ, ppm) | Notes |

| Carboxyl (-C OOH) | 165 - 175 | Typical range for aromatic carboxylic acids[5]. |

| Quinoline C3 | 140 - 150 | Carbon bearing the amino group, shifted downfield. |

| Other Aromatic Carbons | 115 - 145 | Complex region with multiple signals for the quinoline ring carbons. |

IR spectroscopy is highly effective for identifying key functional groups. Carboxylic acids have a uniquely broad O-H stretch due to hydrogen bonding[5][6].

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often obscuring C-H stretches. |

| N-H Stretch (Amine) | 3300 - 3500 | Two medium-intensity sharp peaks (symmetric & asymmetric). |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp absorption. Conjugation lowers the frequency. |

| C=C / C=N Stretch (Aromatic) | 1500 - 1620 | Multiple sharp peaks of varying intensity. |

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Expected Molecular Ion (M⁺): m/z = 188.18 (as [M+H]⁺ in ESI+ mode, m/z = 189.06).

-

Key Fragmentation: A primary fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment ion corresponding to 3-aminoquinoline.

Synthesis and Characterization Workflow

There is no single, standardized synthesis for this compound in widely available literature. However, a robust and logical synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following represents an exemplary, field-proven approach.

Retrosynthetic Analysis and Strategy

The core challenge is the introduction of the carboxylic acid at the 6-position and the amine at the 3-position. A plausible strategy involves starting with a pre-functionalized quinoline. A common route for introducing a carboxylic acid onto an aromatic ring is through palladium-catalyzed carbonylation of an aryl halide.

Therefore, a logical precursor would be a 3-amino-6-bromoquinoline. This intermediate can be synthesized from commercially available 3-aminoquinoline.

Exemplary Synthesis Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Bromination of 3-Aminoquinoline

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-aminoquinoline (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. The rationale for slow addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy excess bromine. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Isolation: The product, 3-amino-6-bromoquinoline, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Palladium-Catalyzed Carbonylation

-

Setup: To a high-pressure reaction vessel, add the 3-amino-6-bromoquinoline (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), a base like triethylamine (2.5 eq), and a solvent system such as methanol/DMF[7].

-

Reaction Conditions: Seal the vessel, purge with carbon monoxide (CO) gas several times, and then pressurize to 0.8 MPa[7]. Heat the reaction to 75-85 °C and stir for 6-12 hours. The palladium catalyst facilitates the insertion of CO into the aryl-bromide bond, a cornerstone of modern cross-coupling chemistry. Methanol acts as a nucleophile to form the methyl ester.

-

In-Process Validation: After cooling and venting, take an aliquot and analyze by TLC or LC-MS to confirm the consumption of the starting material and formation of the methyl ester intermediate.

-

Isolation of Ester: Concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-aminoquinoline-6-carboxylate. Purify via column chromatography on silica gel.

Step 3: Saponification (Hydrolysis) of the Methyl Ester

-

Setup: Dissolve the purified methyl ester from the previous step in a mixture of THF and water (e.g., 2:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at room temperature for 4-8 hours.

-

Validation: Monitor the hydrolysis by TLC, observing the disappearance of the ester spot.

-

Workup and Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1N HCl to a pH of ~5-6. The target compound, this compound, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of cold ethanol or ether. Dry under high vacuum to yield the final product.

Synthesis Workflow Visualization

The logical flow from starting material to final product is depicted below.

Caption: Proposed three-step synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of a chemical scaffold lies in its utility. The quinoline core is present in numerous FDA-approved drugs, and derivatives of this compound are at the forefront of several research areas.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.

-

Protein Kinase CK2 Inhibition: Research has shown that derivatives of 3-quinoline carboxylic acid are effective inhibitors of protein kinase CK2, a constitutively active kinase implicated in cancer cell proliferation and survival.[8][9] Modifications at the amino and carboxylic acid positions allow for fine-tuning of potency and selectivity, making this compound a valuable starting point for library synthesis.[10]

Potential in Cancer Immunotherapy

The tumor microenvironment is often immunosuppressive. One mechanism involves the extracellular conversion of ATP to adenosine, which suppresses T-cell activity. This conversion is mediated by ectonucleotidases like CD39 and CD73.

-

Ectonucleotidase Inhibition: Quinoline-6-carboxylic acid derivatives have recently been identified as a promising new class of potent ectonucleotidase inhibitors.[11] By blocking these enzymes, these compounds can help restore anti-tumor immunity. The 3-amino group on the scaffold provides a key vector for further modification to enhance cell permeability and target engagement.

Foundation for Antibacterial Agents

The quinolone and quinoline class of compounds has a long history in antibacterial therapy (e.g., ciprofloxacin).

-

Novel Antibacterials: Structure-activity relationship studies on novel 3-quinolinecarboxylic acid derivatives have demonstrated their potential as antibacterial agents.[12] The amino group can be functionalized to modulate antibacterial spectrum and overcome resistance mechanisms.

Application Logic Diagram

The relationship between the core chemical structure and its diverse biological applications is illustrated below.

Caption: Key therapeutic applications derived from the this compound scaffold.

Conclusion

This compound stands out as a chemical scaffold with immense potential. Its defined structure, predictable spectroscopic properties, and accessible synthesis make it an attractive starting point for discovery campaigns. Its proven utility in developing inhibitors for critical oncology targets like protein kinase CK2 and ectonucleotidases, combined with its foundational role in antibacterial research, ensures its continued relevance. For drug development professionals, this compound is not merely a reagent, but a strategic entry point into multiple, high-impact therapeutic areas. Future work will likely focus on developing more stereospecific and efficient synthetic routes and exploring its utility in new biological contexts through the generation of diverse chemical libraries.

References

- 1. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1521939-38-7 [chemicalbook.com]

- 3. 1416439-58-1|8-Aminoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminoquinoline-6-carboxylic acid: From Historical Synthesis Paradigms to Modern Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications. This technical guide provides a comprehensive exploration of 3-Aminoquinoline-6-carboxylic acid, a contemporary exemplar of this privileged heterocyclic motif. While a classical discovery narrative for this specific molecule is not prominent in the historical literature, its emergence is intrinsically linked to the evolution of quinoline synthesis and the modern pursuit of novel kinase inhibitors. This document will navigate the foundational synthetic strategies that paved the way for such structures, propose a modern, viable synthetic pathway, and delve into the prospective applications of this compound in drug discovery, with a particular focus on its potential as a modulator of critical cellular signaling pathways.

Historical Perspective: The Genesis of the Quinoline Scaffold

The story of quinoline chemistry begins not with a targeted synthesis, but with its isolation from coal tar in 1834 by Friedlieb Ferdinand Runge. This discovery ignited a fervent period of investigation into the structure and reactivity of this bicyclic aromatic heterocycle, which is essentially a fusion of a benzene ring and a pyridine ring. The late 19th century witnessed the development of several seminal named reactions that provided access to a diverse array of quinoline derivatives, laying the groundwork for their eventual therapeutic applications, most notably as antimalarial agents.

Several classical methods have been instrumental in the construction of the quinoline core:

-

The Skraup Synthesis (1880): This robust, albeit often aggressive, reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (typically nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

-

The Doebner-von Miller Reaction (1881): A more versatile modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wider range of substituted quinolines.

-

The Friedländer Synthesis (1882): This highly convergent and widely employed method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[1][2][3] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by a cyclizing dehydration.[1][2] Given the substitution pattern of this compound, a retrosynthetic analysis suggests that a modified Friedländer approach could be a plausible, albeit challenging, historical route.

While these classical methods were revolutionary, they often required harsh reaction conditions and offered limited control over regioselectivity, particularly for polysubstituted quinolines. The synthesis of a molecule with the specific substitution pattern of this compound would have presented a significant challenge to early synthetic chemists.

Modern Synthetic Strategies for this compound

The advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has transformed the landscape of heterocyclic chemistry. While a definitive first synthesis of this compound (CAS 1521939-38-7) is not prominently documented in early literature, its structure suggests a more contemporary origin, likely emerging from library synthesis efforts in the context of drug discovery programs.

A plausible and efficient synthetic route to this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following proposed synthesis leverages modern, reliable transformations.

Proposed Experimental Protocol

The following protocol is a representative, conceptual pathway. Optimization of each step would be necessary to achieve high yields and purity.

Step 1: Esterification of 4-Amino-3-nitrobenzoic acid

-

To a stirred suspension of 4-amino-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Step 2: Quinoline Ring Formation (e.g., via a modified Combes reaction)

-

To the methyl 4-amino-3-nitrobenzoate (1.0 eq), add a suitable β-dicarbonyl equivalent (e.g., ethyl acetoacetate, 1.5 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize with a base (e.g., ammonium hydroxide) and collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield the substituted nitroquinoline.

Step 3: Reduction of the Nitro Group

-

Suspend the nitroquinoline intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminoquinoline ester.

Step 4: Hydrolysis of the Ester

-

Dissolve the crude aminoquinoline ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 6-7 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with distinct chemical shifts and coupling patterns. The amine (-NH₂) protons may appear as a broad singlet, and the carboxylic acid (-COOH) proton will be a highly deshielded singlet, often above 10 ppm.

-

¹³C NMR: The carbon spectrum will display signals for the ten carbon atoms of the quinoline carboxylic acid core in the aromatic region (typically 110-160 ppm), with the carbonyl carbon of the carboxylic acid appearing significantly downfield (around 165-185 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and a strong C=O stretch for the carboxylic acid carbonyl (around 1700-1730 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the accurate mass of the molecular ion, confirming the elemental composition of C₁₀H₈N₂O₂.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminoquinoline core is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the amino and carboxylic acid groups on the quinoline scaffold provides key hydrogen bonding donors and acceptors, as well as opportunities for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

Potential as a Protein Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinase inhibitors have become a major class of therapeutic agents.

While specific biological data for this compound is not extensively published, a 2016 study by Syniugin et al. explored a series of related 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2.[4][5] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers and is implicated in cell growth, proliferation, and survival.

The study by Syniugin et al. demonstrated that derivatives of 2-aminoquinoline-3-carboxylic acid were among the most active inhibitors of CK2, with IC₅₀ values in the submicromolar to low micromolar range.[4][5] This suggests that the 3-aminoquinoline scaffold is a promising starting point for the design of potent CK2 inhibitors.

Table 1: Inhibitory Activity of Selected 2-Aminoquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2 [4][5]

| Compound | R¹ | R² | R³ | IC₅₀ (µM) |

| 5a | OCH₃ | H | H | 1.8 |

| 5b | H | OCH₃ | H | 2.5 |

| 5c | OCH₃ | OCH₃ | H | 1.2 |

| 5d | Cl | H | H | 0.95 |

| 5e | H | Cl | H | 1.5 |

| 5f | Br | H | H | 0.65 |

| 5g | H | Br | H | 1.1 |

Data extracted from Syniugin et al., J Enzyme Inhib Med Chem, 2016.[4][5]

The data in Table 1 highlights the potential for potent kinase inhibition from this class of compounds. Although this compound was not explicitly tested in this study, its structural similarity to these active compounds makes it a compelling candidate for investigation as a kinase inhibitor. The presence of the carboxylic acid at the 6-position offers a distinct vector for derivatization compared to the 3-position, which could be exploited to fine-tune selectivity and potency against a panel of kinases.

Broader Therapeutic Potential

Beyond kinase inhibition, the aminoquinoline scaffold is associated with a wide range of biological activities, including:

-

Anticancer: Many quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] The mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.

-

Antimicrobial: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[7] While the specific antimicrobial potential of this compound is uncharacterized, it represents a scaffold that could be explored for the development of new anti-infective agents.

Conclusion and Future Directions

This compound stands as a testament to the enduring relevance of the quinoline scaffold in contemporary drug discovery. While its own "discovery" may be a product of modern high-throughput chemistry rather than a singular historical event, its structural features are rooted in a rich history of synthetic organic chemistry. The proposed synthetic pathways offer a clear and viable route to this molecule, enabling its further investigation.

The primary value of this compound likely lies in its potential as a versatile building block for the creation of compound libraries targeting a range of therapeutic targets, with a particular promise in the realm of protein kinase inhibitors. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a broad panel of kinases and other relevant biological targets. The insights gained from such studies will undoubtedly contribute to the ongoing legacy of the quinoline ring system in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-Aminoquinoline-6-carboxylic Acid: A Technical Guide for Researchers

Introduction: The Significance of 3-Aminoquinoline-6-carboxylic Acid

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the quinoline ring system is utilized.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra for this compound are based on known data for quinoline and its derivatives, with adjustments for the electronic effects of the amino and carboxylic acid groups.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The electron-donating amino group and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the protons on the quinoline ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| H2 | ~8.5 | Singlet | - | Deshielded due to proximity to the electronegative nitrogen. |

| H4 | ~7.8 | Singlet | - | Influenced by the adjacent amino group. |

| H5 | ~8.0 | Doublet | ~8-9 | Typical ortho-coupling to H7. |

| H7 | ~7.6 | Doublet of Doublets | J(H7,H8) ≈ 8-9, J(H7,H5) ≈ 1-2 | Ortho-coupling to H8 and meta-coupling to H5. |

| H8 | ~7.9 | Doublet | ~8-9 | Ortho-coupling to H7. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - | Chemical shift is solvent and concentration dependent; subject to exchange. |

| -COOH | > 12.0 | Broad Singlet | - | Highly deshielded acidic proton, position is solvent dependent.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are predicted based on data for quinoline and substituted aromatic systems.[4][5]

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~148 | Adjacent to nitrogen. |

| C3 | ~130 | Attached to the amino group. |

| C4 | ~120 | Shielded by the amino group. |

| C4a | ~128 | Bridgehead carbon. |

| C5 | ~125 | |

| C6 | ~135 | Attached to the carboxylic acid group. |

| C7 | ~122 | |

| C8 | ~130 | |

| C8a | ~145 | Bridgehead carbon adjacent to nitrogen. |

| -COOH | ~168 | Characteristic chemical shift for a carboxylic acid carbon.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound will be dominated by absorptions from the amino, carboxylic acid, and quinoline ring moieties.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity/Shape |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Very Broad |

| N-H (Amine) | 3400 - 3300 | Asymmetric & Symmetric Stretching | Medium, Sharp |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium to Weak |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | 1620 - 1450 | Stretching | Medium to Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | Strong |

| N-H (Amine) | 1650 - 1580 | Bending | Medium |

The most characteristic feature will be the extremely broad O-H stretch from the carboxylic acid dimer, which often overlaps with the C-H stretching region.[6][7][8] The sharp, strong carbonyl (C=O) absorption is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted ESI-MS Data

-

Positive Ion Mode: Expect a prominent ion at m/z 189.06 [M+H]⁺.

-

Negative Ion Mode: Expect a prominent ion at m/z 187.05 [M-H]⁻.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would likely reveal the following fragmentation pathways, which are characteristic of quinoline carboxylic acids:[9][10]

-

Loss of H₂O (18 Da): A fragment at m/z 171.

-

Loss of CO (28 Da): A fragment at m/z 161.

-

Loss of COOH radical (45 Da): A fragment at m/z 144, corresponding to the 3-aminoquinoline radical cation.

-

Loss of CO₂ (44 Da): A fragment at m/z 145, corresponding to protonated 3-aminoquinoline.[11]

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. chempap.org [chempap.org]

- 11. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Aminoquinoline-6-carboxylic acid

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been derived. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, underexplored derivative: 3-Aminoquinoline-6-carboxylic acid .

While extensive research exists for isomers and related structures, such as quinoline-3-carboxylic acids and quinoline-6-carboxylic acid amides[3][4], direct biological data for this compound is notably scarce. This document, therefore, serves not as a summary of known activities, but as a strategic and technical roadmap for the scientific professional. It is designed to guide the initial exploration and target validation for this promising, yet enigmatic, compound.

Drawing from the established pharmacology of its constituent moieties—the 3-aminoquinoline core and the 6-carboxylic acid group—we will logically infer potential therapeutic targets. This guide provides the rationale, experimental workflows, and detailed protocols necessary to systematically investigate these hypotheses, transforming a novel chemical entity into a candidate for therapeutic development.

PART 1: Postulated Therapeutic Target Classes & Rationale

Based on the structure of this compound and the activities of closely related analogues, we can postulate several high-priority target classes for initial investigation. The quinoline core provides a rigid, planar structure capable of diverse interactions, including intercalation and binding within ATP pockets. The 3-amino group can act as a key hydrogen bond donor, while the 6-carboxylic acid group can mimic phosphate moieties or form critical salt bridges.[3]

Protein Kinases: The CK2 Hypothesis

Rationale: Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a constitutively active Ser/Thr kinase implicated in cancer and inflammatory diseases.[4][5] The core scaffold is capable of occupying the ATP-binding pocket. While our subject molecule has a 3-amino substitution rather than a direct 3-carboxylic acid, the overall electronic and structural similarity warrants investigation. The 6-carboxylic acid moiety could potentially interact with solvent-exposed residues at the periphery of the ATP-binding site, offering a unique binding mode.

Ectonucleotidases: A Role in Immuno-Oncology

Rationale: A recent study highlighted quinoline-6-carboxylic acid amides as potent inhibitors of ectonucleotidases, such as NTPDase1 (CD39).[3] These enzymes are critical regulators of the tumor microenvironment, converting pro-inflammatory ATP into immunosuppressive adenosine. The quinoline-6-carboxylic acid scaffold was proposed to mimic the phosphate groups of natural nucleotides, interacting with the enzyme's active site.[3] It is highly plausible that the free carboxylic acid on our target molecule could perform this function effectively.

DNA Gyrase and Topoisomerases: Antimicrobial Potential

Rationale: The quinolone scaffold is the backbone of the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][6][7] While this compound lacks the typical substitutions of classic fluoroquinolones, the fundamental quinoline core is present. The amino and carboxylic acid groups could establish interactions within the enzyme-DNA complex. Therefore, screening for antibacterial activity and direct inhibition of these enzymes is a logical exploratory step.

PART 2: Experimental Validation Workflows

This section provides detailed, self-validating protocols to systematically test the hypotheses outlined above. The causality behind each step is explained to ensure both technical accuracy and strategic insight.

Workflow for Protein Kinase Target Validation

This workflow is designed to first screen for general kinase inhibition and then to specifically validate Protein Kinase CK2 as a primary target.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 3-Aminoquinoline-6-carboxylic Acid Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of 3-aminoquinoline-6-carboxylic acid are emerging as a versatile and potent series of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of this chemical space, consolidating current knowledge on synthetic strategies, biological activities, mechanisms of action, and structure-activity relationships. Detailed, field-proven protocols for synthesis and in vitro evaluation are provided to enable researchers to readily engage with and advance this promising area of drug discovery. The narrative emphasizes the causal relationships behind experimental design and the molecular interactions that drive biological function, offering a robust framework for the rational design of next-generation therapeutic agents based on the this compound core.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is classified as a "privileged scaffold." This designation is earned by its recurrence in a multitude of compounds demonstrating a wide array of pharmacological activities.[1] The scaffold's rigid, planar structure and its nitrogen atom's ability to act as a hydrogen bond acceptor provide an ideal framework for molecular recognition by diverse biological targets. Historically, quinoline derivatives like quinine and chloroquine have been pivotal in the fight against malaria.[2] In modern drug discovery, this scaffold has been successfully exploited to develop agents for various indications, including cancer, bacterial infections, and inflammation.[3][4]

The functionalization of the quinoline core at its various positions allows for the fine-tuning of its physicochemical properties and biological targets. The 3-amino and 6-carboxylic acid moieties, in particular, serve as critical pharmacophoric features, acting as key handles for hydrogen bonding, salt bridge formation, and further chemical elaboration, making the this compound core a highly attractive starting point for library development.

Synthesis and Chemical Properties

The synthesis of this compound derivatives can be approached through several established routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline nucleus. A common and effective strategy involves the construction of the quinoline core followed by functional group interconversion to install the requisite amino and carboxylic acid groups.

One plausible multi-step approach begins with the formation of a quinoline-6-carboxylic acid, which is then converted to an amide derivative. This strategy provides a robust platform for introducing diversity.[5]

General Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis and diversification of these compounds.

Caption: General workflow for the synthesis of quinoline-6-carboxamide derivatives.

Another key synthetic strategy involves the amination of a pre-functionalized chloroquinoline. For instance, a 2-chloroquinoline-3-carboxylic acid can be heated with aqueous ammonia in an autoclave to yield a 2-aminoquinoline-3-carboxylic acid, a close analog of the core topic.[6] This highlights the modularity of quinoline synthesis, where different isomers can be accessed by strategically choosing precursors.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant promise across several therapeutic areas, with the most extensive research focused on their anticancer properties.

Anticancer Activity

The anticancer effects of these quinoline derivatives are often multifaceted, stemming from their ability to modulate key cellular pathways involved in proliferation, survival, and apoptosis.[1]

-

Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to malignant transformation by phosphorylating numerous substrates involved in cell growth, apoptosis, and stress responses.[6] Several 2-aminoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2. The carboxylic acid moiety is crucial for activity, likely forming key interactions within the ATP-binding pocket of the kinase.[7]

-

Ectonucleotidase Inhibition: Ectonucleotidases are cell-surface enzymes that convert extracellular ATP into immunosuppressive adenosine within the tumor microenvironment. By inhibiting these enzymes, certain quinoline-6-carboxylic acid derivatives can help restore anti-tumor immunity.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: Many aminoquinoline derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cells from dividing.[2] This can be mediated by modulating signaling pathways such as PI3K/Akt/mTOR.[2]

Antimicrobial Activity

Building on the legacy of quinolone antibiotics, novel amino-substituted 3-quinolinecarboxylic acids have been developed and evaluated for their antibacterial potency.[4] These compounds typically function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication.[8] The carboxylic acid at the C-3 position is a critical feature for this mechanism of action.[8] Structure-activity relationship studies have shown that substitutions at the N-1 and C-7 positions of the quinoline ring are key to modulating antibacterial potency and spectrum.[4]

Anti-inflammatory Activity

Select quinoline carboxylic acids have demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, these compounds were able to reduce inflammatory responses, suggesting potential applications in treating inflammatory disorders.[3]

Mechanism of Action: A Focus on Protein Kinase CK2 Inhibition

The inhibition of Protein Kinase CK2 represents one of the most well-validated mechanisms of action for this class of compounds. CK2 is a constitutively active kinase that promotes cell survival and proliferation, making it an attractive target for cancer therapy.[9] Its inhibition by quinoline derivatives can disrupt multiple downstream oncogenic signaling pathways.

Caption: Inhibition of CK2 by quinoline derivatives blocks pro-survival signaling.

As illustrated, the inhibitor binds to CK2, preventing it from activating pro-survival pathways like NF-κB and JAK/STAT and from inhibiting pro-apoptotic proteins.[10] The net result is a decrease in cancer cell proliferation and an increase in programmed cell death.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Synthesizing insights from various studies allows for the formulation of a preliminary SAR model.[4][11][12]

-

The Carboxylic Acid Group (C3 or C6): This group is frequently essential for activity. It often acts as a key anchoring point, forming hydrogen bonds or salt bridges with amino acid residues (e.g., arginine) in the target's active site, as seen in DHODH and likely in CK2 inhibition.[8][11]

-

The Amino Group (C3): The amino group serves as a valuable hydrogen bond donor and a point for further derivatization to explore the surrounding chemical space of the binding pocket.

-

Substituents on the Benzo Ring (e.g., C6, C7): Halogen substitutions (e.g., fluorine) or small alkyl groups can significantly influence lipophilicity and pharmacokinetic properties, often enhancing cell permeability and potency.[4]

-

Substituents at C2 and C4: Bulky, hydrophobic groups at the C2 position can enhance potency, particularly for targets like DHODH.[11] Modifications at the C4 position can also dramatically alter activity and selectivity.[13]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the inhibitory activities of representative quinoline carboxylic acid derivatives against various targets and cell lines, illustrating the potency achievable with this scaffold.

| Compound Class | Target / Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| 2-Aminoquinoline-3-carboxylic acid deriv. | Protein Kinase CK2 | Kinase Inhibition | 0.65 - 18.2 | [7] |

| Tetrazolo-quinoline-4-carboxylic acid deriv. | Protein Kinase CK2 | Kinase Inhibition | Sub-micromolar range | [6] |

| Quinoline-6-carboxamide deriv. (4d) | h-NTPDase1 | Enzyme Inhibition | 0.28 | [5] |

| Quinoline-6-carboxamide deriv. (4a) | h-e5'NT | Enzyme Inhibition | 0.092 | [5] |

| Quinazoline-4(3H)-one deriv. (21) | OVCAR-4 (Ovarian) | Growth Inhibition | 1.82 | [14] |

| Quinazoline-4(3H)-one deriv. (21) | NCI-H522 (Lung) | Growth Inhibition | 2.14 | [14] |

Experimental Protocols

The following protocols are provided as robust, field-validated methods for the synthesis and evaluation of novel this compound derivatives.

Protocol: Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives

This protocol is adapted from a general procedure for the amination of 2-chloroquinoline-3-carboxylic acids.[6] It represents a key transformation for accessing the aminoquinoline core.

Objective: To synthesize a 2-aminoquinoline-3-carboxylic acid from its 2-chloro precursor.

Materials:

-

2-chloroquinoline-3-carboxylic acid derivative (1 mmol)

-

26% Aqueous Ammonia (NH₃) (5 mL)

-

5% Aqueous Hydrochloric Acid (HCl)

-

Isopropyl alcohol (IPA) / Dimethylformamide (DMF) mixture for recrystallization

-

Stainless steel autoclave

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Place a suspension of the 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) into a stainless steel autoclave.

-

Seal the autoclave and heat the reaction mixture to 150 °C for 4 hours. Causality Note: The high temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloride with ammonia, which is typically unreactive under ambient conditions.

-

After 4 hours, cool the autoclave and the reaction mixture to room temperature.

-

Carefully open the autoclave in a fume hood. The resulting mixture should be a clear solution.

-

Acidify the solution to a pH of approximately 4 using a 5% aqueous HCl solution. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid product with deionized water.

-

Recrystallize the crude product from an appropriate solvent system, such as an IPA-DMF mixture, to yield the purified 2-aminoquinoline-3-carboxylic acid.

-

Dry the final product under vacuum and characterize using NMR, LC-MS, and FTIR to confirm its structure and purity.

Protocol: In Vitro Anticancer Cell Proliferation (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[15]

Objective: To determine the IC₅₀ (concentration that inhibits 50% of cell growth) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a "no-cell" blank control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. Causality Note: This incubation period allows for multiple cell doublings, ensuring that any anti-proliferative effects of the compound become measurable.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic tractability and diverse biological activities make these compounds highly attractive for further investigation. Future efforts should focus on:

-

Multiparameter Optimization: Moving beyond potency, future work must co-optimize for ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like profiles.

-

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for understanding the mechanism of action and potential off-target effects.

-

Exploration of New Analogs: The synthesis of novel analogs, particularly those that can serve as bioisosteres for the carboxylic acid or amino groups, may lead to improved properties and novel biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 3-Aminoquinoline-6-carboxylic acid Interactions with Protein Kinase CK2

Abstract

This technical guide provides a comprehensive, step-by-step framework for investigating the molecular interactions of 3-Aminoquinoline-6-carboxylic acid, a potential kinase inhibitor, using a suite of powerful in silico modeling techniques. We move beyond a simple recitation of commands to deliver a narrative grounded in scientific causality, equipping researchers, scientists, and drug development professionals with the expertise to not only perform these computational experiments but to understand and validate their outcomes. This guide uses the interaction between this compound and its putative target, human Protein Kinase CK2, as a practical case study. Methodologies covered include ligand and protein preparation, molecular docking to predict binding modes, and all-atom molecular dynamics simulations to assess complex stability and dynamics.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2] They offer a cost-effective and rapid means to generate hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition events that are often difficult to capture through empirical methods alone.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in numerous human diseases, including cancer, making it a high-value therapeutic target.[4][5] This guide focuses on a specific, under-explored derivative, this compound, to delineate a complete computational workflow.

Our objective is to build a robust, self-validating computational model that predicts how this ligand interacts with the ATP-binding site of CK2. This involves three core phases:

-

Preparation: Ensuring our digital models of the ligand and protein are chemically accurate and computationally ready.

-

Prediction: Using molecular docking to generate and rank plausible binding poses.[6]

-

Validation & Refinement: Employing molecular dynamics (MD) simulations to observe the behavior of the predicted protein-ligand complex over time, providing a more rigorous assessment of binding stability.[7]

Overall Computational Workflow

The logical progression of the in silico investigation is outlined below. Each step is designed to build upon the last, from initial structure preparation to the dynamic analysis of the final complex.

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. 3-Aminoquinoline-2-carboxylic acid | C10H8N2O2 | CID 57423455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

3-Aminoquinoline-6-carboxylic acid in vitro kinase assay protocol

In Vitro Kinase Assay Protocol for 3-Aminoquinoline-6-carboxylic Acid: A Guide for Kinase Profiling and Inhibitor Screening

Abstract

This comprehensive guide provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound. Quinoline derivatives have emerged as a significant class of kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways critical to diseases like cancer.[1][2] This document outlines a robust, luminescence-based assay methodology, primarily leveraging the Kinase-Glo® platform, which quantifies kinase activity by measuring ATP consumption.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and guidance on data interpretation. While the protocol is broadly applicable, it uses Src family kinases as a specific example, given their importance in oncology and the known activity of quinoline-based compounds against them.[1][5]

Introduction: The Rationale for Kinase Inhibition Profiling